molecular formula C19H23NO3S B13357596 2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate

2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13357596
M. Wt: 345.5 g/mol
InChI Key: SAYONDNZTBHMDB-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate is an adamantane-containing ester derivative synthesized by reacting 1-adamantyl bromomethyl ketone with 2-(methylthio)nicotinic acid under mild conditions (room temperature, dimethylformamide, potassium carbonate) . The adamantane moiety confers high lipophilicity and metabolic stability, while the 2-(methylthio)nicotinate group introduces a sulfur-containing heterocyclic aromatic system. This compound is hypothesized to exhibit enhanced bioactivity due to the synergistic effects of the adamantane core and the electron-rich methylthio substituent on the pyridine ring. Its structural conformation aligns with other adamantane-based esters, adopting a synclinal geometry in crystal packing .

Properties

Molecular Formula

C19H23NO3S

Molecular Weight

345.5 g/mol

IUPAC Name

[2-(1-adamantyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C19H23NO3S/c1-24-17-15(3-2-4-20-17)18(22)23-11-16(21)19-8-12-5-13(9-19)7-14(6-12)10-19/h2-4,12-14H,5-11H2,1H3

InChI Key

SAYONDNZTBHMDB-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Preparation Methods

Synthesis of Adamantane-Derived Intermediates

The foundational step involves preparing the adamantane-based moiety, typically via nucleophilic substitution or addition reactions involving adamantane derivatives.

  • Preparation of Adamantan-1-ylamine derivatives :

    • Adamantan-1-amine is reacted with carbon disulfide and trimethylamine in ethanol to produce a dithiocarbamate salt.
    • The salt undergoes reaction with di-tert-butyl dicarbonate (Boc2O) to yield a protected intermediate.
    • This intermediate is then converted into the corresponding isothiocyanate or carbothioamide derivatives through reaction with morpholine or phenylpiperazine, respectively.
  • Functionalization of Adamantan-1-ylamine :

    • The carbothioamide intermediates are further reacted with suitable acylating agents, such as acyl chlorides or anhydrides, to introduce the necessary functional groups for subsequent coupling steps.

Preparation of the Nicotinate Ester

The synthesis of the nicotinate ester, specifically 2-(methylthio)nicotinic acid derivatives , involves standard esterification protocols:

  • Esterification of 2-(methylthio)nicotinic acid :
    • The acid is reacted with an alcohol (such as ethanol or methanol) in the presence of a catalytic amount of acid (e.g., sulfuric acid) or via carbodiimide-mediated coupling.
    • Alternatively, the acid can be converted into its acid chloride using reagents like thionyl chloride, followed by reaction with an alcohol to form the ester.

Coupling of Adamantane Derivative with Nicotinate Ester

The critical step involves coupling the adamantane-derived intermediate with the nicotinate ester to form the target compound:

  • Formation of the oxoethyl linkage :

    • The adamantane carbothioamide or amine derivative is reacted with an activated form of the nicotinate ester, such as its acid chloride or an activated ester (e.g., N-hydroxyphthalimide ester).
    • The reaction typically proceeds via nucleophilic attack on the electrophilic carbon of the activated nicotinate derivative, forming the 2-(Adamantan-1-yl)-2-oxoethyl linkage.
  • Final oxidation or functionalization :

    • The resulting intermediate may undergo oxidation or further functionalization to incorporate the oxo group at the appropriate position, completing the synthesis of 2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate .

Data Table Summarizing the Preparation Methods

Step Reagents & Conditions Key Intermediates References
1. Adamantane Derivative Synthesis Adamantan-1-amine, CS2, trimethylamine, Boc2O, morpholine/phenylpiperazine Adamantan-1-yl carbothioamide
2. Esterification of Nicotinic Acid 2-(Methylthio)nicotinic acid, SOCl2 or carbodiimide, alcohol 2-(Methylthio)nicotinic ester
3. Coupling Reaction Activated ester or acid chloride, base (e.g., pyridine), solvent (e.g., dichloromethane) 2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate

Research Findings and Perspectives

  • Reaction Efficiency : The synthesis of adamantane derivatives is well-established, with high yields reported for carbothioamide formation via Boc protection and subsequent isothiocyanate generation.
  • Functional Group Compatibility : The esterification and coupling steps are compatible with various functional groups, allowing for modifications to optimize yield and purity.
  • Scalability : The procedures are adaptable to scale-up, especially when employing flow chemistry or photochemical methods for specific steps, as indicated in recent patents and research articles.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The nicotinate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted nicotinates.

Scientific Research Applications

2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The adamantane moiety is known to enhance the compound’s stability and facilitate its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Antioxidant and Radical Scavenging

Adamantane-based esters exhibit selective antioxidant properties. For instance, 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate demonstrates superior hydrogen peroxide radical scavenging compared to ascorbic acid . The target compound’s methylthio group could enhance radical stabilization via sulfur’s lone-pair electrons, though experimental data are pending.

Anti-inflammatory Effects

Nitrogen-containing derivatives (e.g., 2p, 2q, and 2r) show potent anti-inflammatory activity, outperforming diclofenac sodium in protein denaturation assays .

Antibacterial Activity (Indirect Comparison)

This suggests the target compound’s methylthio group may broaden its pharmacological profile.

Crystallographic and Conformational Similarities

All adamantane-based esters adopt a synclinal conformation, with head-to-tail molecular packing in crystals (adamantane adjacent to aromatic moieties) . The methylthio group’s steric demand may slightly alter packing efficiency compared to smaller substituents like methoxy or nitro groups, though this requires crystallographic validation.

Research Implications

The target compound bridges structural features of adamantane esters and methylthio-substituted heterocycles, offering a template for optimizing antioxidant, anti-inflammatory, and antimicrobial agents. Future studies should prioritize crystallographic analysis and in vitro bioassays to quantify its activity relative to analogs like 2r and 2l.

Biological Activity

2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects, and possible therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate is C15H19N1O2SC_{15}H_{19}N_{1}O_{2}S with a molecular weight of approximately 293.39 g/mol. The compound features an adamantane moiety, which is known for its unique three-dimensional structure that can enhance biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of adamantane compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells .

Table 1: Cytotoxic Activity of Adamantane Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5rHepG210.56 ± 1.14Induces apoptosis via caspase activation
Ad-ITC 6MDA-MB-23112-24Inhibits cell proliferation, induces apoptosis
Ad-ITC 5MDA-MB-46812-24Induces apoptosis, increases Annexin V positive cells

The compound 5r has been noted for its potent anti-proliferative activity against HepG2 cells, where it induces apoptosis through the activation of caspases . Similarly, adamantyl isothiocyanates (Ad-ITCs) have demonstrated dose-dependent inhibition of cell proliferation in triple-negative breast cancer (TNBC) cell lines, indicating their potential as therapeutic agents .

The biological activity of these compounds is primarily attributed to their ability to induce apoptosis in cancer cells. The activation of caspase pathways (specifically caspase-3 and -8) plays a crucial role in this process. For example:

  • Caspase Activation : Compound 5r was found to increase the activity of caspases in a dose-dependent manner, suggesting that it triggers apoptotic pathways effectively .
  • Poly ADP-ribose Polymerase (PARP) Cleavage : The cleavage of PARP is a hallmark of apoptosis, further supporting the apoptotic mechanism induced by these compounds .

Study on Anticancer Activity

In a study evaluating the anticancer potential of various adamantane derivatives, researchers found that certain compounds exhibited significant cytotoxicity against liver and breast cancer cell lines. For instance, compound 5r was highlighted for its low IC50 value against HepG2 cells, indicating strong efficacy in inhibiting cell growth .

Study on Apoptosis Induction

Another investigation focused on the apoptotic effects of Ad-ITCs on MDA-MB-231 and MDA-MB-468 cells. The results demonstrated that treatment with these compounds resulted in a significant increase in Annexin V positive cells, confirming the induction of apoptosis through a caspase-dependent mechanism .

Q & A

Q. What are the critical steps in synthesizing 2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate, and how do reaction conditions influence yield?

The synthesis typically involves coupling adamantane-derived intermediates with nicotinate derivatives. Key steps include:

  • Adamantane activation : Adamantane derivatives (e.g., 1-adamantanol) are functionalized via esterification or amidation to introduce reactive groups like carbonyls or amines .
  • Nicotinate modification : The 2-(methylthio)nicotinic acid moiety is prepared through thioether formation, often using methylthiolating agents under controlled pH and temperature .
  • Final coupling : Activated esters (e.g., imidazole intermediates) or carbodiimide-mediated coupling link the adamantane and nicotinate moieties .
    Critical factors : Temperature (60–80°C), solvent polarity (e.g., chloroform or dichloromethane), and reaction time (6–24 hrs) significantly affect yield (typically 20–60%) and purity. Impurities often arise from incomplete adamantane activation or side reactions at the thioether group .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Spectroscopic methods :
    • 1H/13C NMR : Confirm adamantane protons (δ 1.5–2.0 ppm as multiplet) and nicotinate aromatic protons (δ 7.0–8.5 ppm) .
    • IR spectroscopy : Detect carbonyl stretches (1660–1680 cm⁻¹) and thioether C–S bonds (600–700 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities from incomplete coupling .

Q. What safety protocols are essential for handling this compound in the lab?

  • Hazard mitigation : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as adamantane derivatives can exhibit acute toxicity (OSHA HCS Category 4) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Docking studies : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., kinases or proteases) by analyzing adamantane’s lipophilic interactions and nicotinate’s hydrogen-bonding potential .
  • MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories, focusing on adamantane’s rigid scaffold and conformational flexibility of the thioether group .
    Validation : Cross-reference computational results with SPR (surface plasmon resonance) binding assays to resolve discrepancies .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-response profiling : Test the compound across a broad concentration range (nM–μM) to identify off-target effects or biphasic responses .
  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorogenic substrates) with cellular viability tests (MTT assays) to distinguish direct target engagement from cytotoxicity .
    Case study : Inconsistent IC50 values for kinase inhibition may arise from varying ATP concentrations in assays; standardize ATP levels (1 mM) and include control inhibitors (e.g., staurosporine) .

Q. How can crystallography elucidate the compound’s solid-state behavior and stability?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water mixtures. The adamantane moiety often forms H-bonded dimers (N–H⋯N interactions), while the thioether group influences packing via van der Waals interactions .
  • Stability analysis : Monitor thermal decomposition (TGA/DSC) to identify degradation points (>200°C for adamantane derivatives) and correlate with crystallinity loss .

Q. What methodologies quantify the compound’s metabolic stability in vitro?

  • Liver microsome assays : Incubate with human/rat liver microsomes (37°C, NADPH cofactor) and track depletion via LC-MS/MS over 60 minutes. Adamantane’s rigidity may reduce CYP450-mediated oxidation compared to the methylthio group .
  • Metabolite ID : Use high-resolution MS (Q-TOF) to detect hydroxylated adamantane or sulfoxide derivatives .

Q. How do structural modifications enhance solubility without compromising bioactivity?

  • Prodrug approaches : Introduce phosphate esters at the adamantane’s hydroxyl group to improve aqueous solubility, with enzymatic cleavage in vivo .
  • Co-crystallization : Use cyclodextrins or PEG-based excipients to form inclusion complexes, validated by phase solubility diagrams .

Methodological Resources

  • Spectral databases : PubChem (CID-specific NMR/IR data) .
  • Crystallography tools : CCDC Mercury for analyzing X-ray diffraction patterns .
  • Safety protocols : OSHA HCS guidelines for handling irritants and toxic compounds .

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